Cas no 921876-03-1 (N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide)

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide is a synthetic organic compound featuring a thiazole core functionalized with a cyclopentylcarbamoyl group and an N-benzyl acetamide side chain. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The thiazole moiety is known for its role in enhancing binding affinity and metabolic stability, while the cyclopentyl and benzyl groups may contribute to selective interactions with target proteins. The compound’s well-defined synthetic pathway allows for precise modifications, making it a versatile intermediate for research in drug discovery and pharmacological studies. Its stability and solubility profile further support its applicability in experimental settings.
N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide structure
921876-03-1 structure
Product name:N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide
CAS No:921876-03-1
MF:C18H22N4O2S
MW:358.457882404327
CID:6216176
PubChem ID:27558385

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide
    • N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
    • N-benzyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
    • AKOS004945491
    • 921876-03-1
    • N-benzyl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
    • F2096-1327
    • Inchi: 1S/C18H22N4O2S/c23-16(19-11-13-6-2-1-3-7-13)10-15-12-25-18(21-15)22-17(24)20-14-8-4-5-9-14/h1-3,6-7,12,14H,4-5,8-11H2,(H,19,23)(H2,20,21,22,24)
    • InChI Key: IHRMCIARULRFQM-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NCC2C=CC=CC=2)=O)N=C1NC(NC1CCCC1)=O

Computed Properties

  • Exact Mass: 358.14634713g/mol
  • Monoisotopic Mass: 358.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 111Ų

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-1327-15mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-1327-4mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-1327-30mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2096-1327-10μmol
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-1327-5mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-1327-20mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2096-1327-20μmol
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2096-1327-1mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-1327-2μmol
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-1327-25mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
25mg
$109.0 2023-05-16

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide Related Literature

Additional information on N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921876-03-1): An Overview of Its Structure, Synthesis, and Biological Applications

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921876-03-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The core structure of N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide consists of a thiazole ring, which is a heterocyclic compound with a sulfur and a nitrogen atom in its five-membered ring. The presence of the thiazole ring imparts significant biological activity to the molecule, making it an attractive scaffold for drug design. Additionally, the cyclopentylcarbamoyl group and the benzyl substituent contribute to the compound's overall stability and solubility properties.

The synthesis of N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide involves several well-defined steps. Typically, the process begins with the formation of the thiazole ring through a condensation reaction between a thiourea derivative and an appropriate aldehyde or ketone. Subsequently, the introduction of the cyclopentylcarbamoyl group can be achieved via an amide coupling reaction using a suitable carbonyl reagent. Finally, the attachment of the benzyl group is accomplished through a nucleophilic substitution or addition reaction.

In recent years, significant advancements have been made in understanding the biological activities of compounds containing the thiazole scaffold. Studies have shown that N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide exhibits potent anti-inflammatory and analgesic properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Beyond its anti-inflammatory effects, N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide may have therapeutic applications in cancer treatment.

The pharmacokinetic properties of N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. In particular, its high oral bioavailability and low toxicity are highly desirable attributes for pharmaceutical applications.

In conclusion, N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921876-03-1) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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